5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate
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Overview
Description
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate is a chemical compound with the molecular formula C15H15ClO312. It has a molecular weight of 278.73 g/mol2.
Synthesis Analysis
The synthesis of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate is not explicitly mentioned in the available resources. Further research and experimentation would be required to determine the most efficient synthesis method.Molecular Structure Analysis
The molecular structure of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate is complex, with a cyclohexenyl ring structure and a 4-chlorobenzenecarboxylate group12. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The specific chemical reactions involving 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate are not detailed in the available resources. Further study would be needed to understand its reactivity and potential applications in chemical synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate, such as its melting point, boiling point, and density, are not specified in the available resources1. These properties would need to be determined through laboratory analysis.Scientific Research Applications
Synthesis and Crystal Structure
The compound has been synthesized, and its crystal structure was characterized by X-ray single-crystal diffraction. The study revealed the crystal belongs to the monoclinic space group with detailed measurements. The analysis showed two independent molecules in the unit, with the cyclohexenone rings adopting different conformations. Additionally, the presence of four intramolecular hydrogen bonds was identified in the molecule (Shi et al., 2007).
Hydrolysis and Structural Analysis
Research on the hydrolysis of related compounds has led to the synthesis of bis(5,5-dimethyl-3-oxo-1-cyclohexenyl) sulfide and its isomeric forms. The structures and ratios of the products were established using 1H and 13C NMR and IR spectroscopy, providing insights into the reactivity and potential applications of these compounds in further synthetic pathways (L. Timokhina et al., 2001).
Novel Michael-Wittig Reactions
The compound has been used in novel Michael-Wittig condensations, leading to the synthesis of highly functionalized 2-cyclohexenonedicarboxylates. This study outlined the synthesis pathway and proposed a mechanism for the formation of the products, highlighting the versatility of the compound in synthetic organic chemistry (C. M. Moorhoff, 1997).
Domino Knoevenagel/Michael Synthesis
The compound has also been a key reagent in the domino Knoevenagel/Michael synthesis of derivatives, with the reaction catalyzed by silica-diphenic acid. This eco-friendly synthesis route has led to the characterization of various derivatives, showcasing the compound's application in the development of new materials and molecules (R. Vaid et al., 2016).
Nanoparticle Synthesis Applications
The compound has found applications in the synthesis of nanoparticles, specifically CoFe2O4 nanoparticles. These nanoparticles have been used as catalysts in multicomponent reactions, illustrating the compound's role in facilitating sustainable and efficient synthesis of organometallic materials (J. Rajput & G. Kaur, 2013).
Safety And Hazards
The safety and hazards associated with 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate are not detailed in the available resources. Proper handling and disposal procedures should be followed when working with this compound to ensure safety.
Future Directions
The potential future directions for research on 5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate are not specified in the available resources. Its unique structure suggests potential applications in organic synthesis and materials science, but further research would be needed to explore these possibilities.
Please note that this analysis is based on the limited information available from the web search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature and databases. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c1-15(2)8-12(17)7-13(9-15)19-14(18)10-3-5-11(16)6-4-10/h3-7H,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKORKSCDUXGMSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)OC(=O)C2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369706 |
Source
|
Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |
CAS RN |
303987-01-1 |
Source
|
Record name | 5,5-dimethyl-3-oxo-1-cyclohexenyl 4-chlorobenzenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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